Iloperidone vs. Risperidone: Equivalent PANSS Efficacy with Statistically Superior Extrapyramidal Tolerability
In a 6-week prospective, randomized, open-label head-to-head study comparing iloperidone (6–24 mg/day) with risperidone (4–8 mg/day) in 80 patients diagnosed with schizophrenia, both agents produced significant reductions in PANSS total scores from baseline after 6 weeks, with no statistically significant differences observed between the two groups with respect to overall efficacy [1]. However, the safety profile assessment revealed statistically significant differences in adverse effects between the groups (P < 0.01), with iloperidone demonstrating a significantly better extrapyramidal side-effect profile compared to risperidone [1].
| Evidence Dimension | Efficacy and extrapyramidal side-effect safety profile |
|---|---|
| Target Compound Data | PANSS score: significant reduction from baseline (P < 0.05); EPS incidence: statistically significantly lower (P < 0.01 vs. risperidone) |
| Comparator Or Baseline | Risperidone 4–8 mg/day: PANSS score significant reduction from baseline (P < 0.05); EPS incidence: higher |
| Quantified Difference | Equivalent efficacy (no significant difference in PANSS score reduction); extrapyramidal adverse effects significantly lower with iloperidone (P < 0.01) |
| Conditions | 6-week randomized controlled trial; 80 adult patients with DSM-IV schizophrenia; iloperidone 6–24 mg/day vs. risperidone 4–8 mg/day |
Why This Matters
Procurement of iloperidone rather than risperidone for clinical studies or laboratory models of antipsychotic tolerability is indicated when the research objective requires equivalent antipsychotic efficacy with demonstrably reduced motor side-effect liability.
- [1] Aggarwal A, et al. A comparative study on efficacy and safety profile of risperidone and iloperidone in patients of schizophrenia: randomized controlled study. Int J Basic Clin Pharmacol. 2016;5(6):2485-2490. View Source
